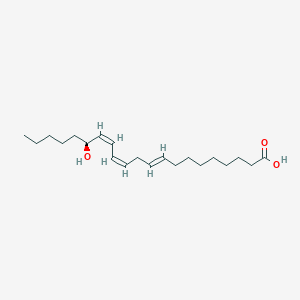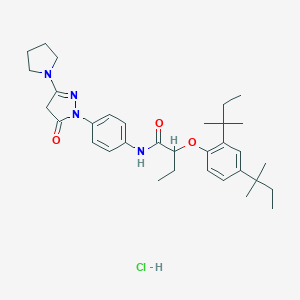![molecular formula C23H21N3O3S B237109 N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide, also known as Compound 1, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. One study found that this compound 1 can inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and cell growth. Another study found that this compound 1 can inhibit the activation of the NF-κB signaling pathway, which is involved in the inflammatory response and cell survival.
Biochemical and Physiological Effects
This compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. One study found that this compound 1 can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Another study found that this compound 1 can reduce the production of reactive oxygen species and oxidative stress, which are involved in the development of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 has several advantages for lab experiments, including its stability, solubility, and specificity. However, there are also some limitations to its use, including its cost, availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1. One direction is to further investigate its potential as an anticancer agent, including its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 involves several steps, including the condensation of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form 2-methoxy-3-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzenethiol to form 2-methoxy-3-methyl-N-(4-aminophenyl)benzamide. The final step involves the reaction of this intermediate with 3-chloro-4-nitrobenzoyl chloride to form this compound 1.
Wissenschaftliche Forschungsanwendungen
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 has been the subject of several scientific research studies due to its potential therapeutic applications. One study found that this compound 1 has anti-inflammatory properties and can inhibit the production of cytokines, which are involved in the inflammatory response. Another study found that this compound 1 can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Eigenschaften
Molekularformel |
C23H21N3O3S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-[(3-benzamidophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H21N3O3S/c1-15-8-6-13-19(20(15)29-2)22(28)26-23(30)25-18-12-7-11-17(14-18)24-21(27)16-9-4-3-5-10-16/h3-14H,1-2H3,(H,24,27)(H2,25,26,28,30) |
InChI-Schlüssel |
WCGJQUZASQDQPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)



![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)